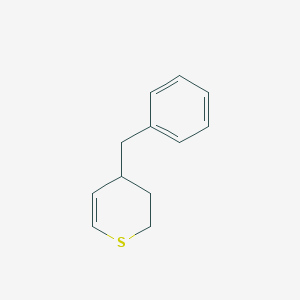

4-benzyl-3,4-dihydro-2H-thiopyran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55593-58-3 |

|---|---|

Molecular Formula |

C12H14S |

Molecular Weight |

190.31 g/mol |

IUPAC Name |

4-benzyl-3,4-dihydro-2H-thiopyran |

InChI |

InChI=1S/C12H14S/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-6,8,12H,7,9-10H2 |

InChI Key |

CVFVNSMCXYXANU-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC=CC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyl 3,4 Dihydro 2h Thiopyran and Its Derivatives

Cycloaddition Strategies for Dihydrothiopyran Ring Formation

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, represent a powerful and direct route to the dihydrothiopyran core. rsc.orgnih.gov These reactions involve the combination of a four-atom component (the diene) with a two-atom component (the dienophile) to construct the six-membered ring. masterorganicchemistry.com In the context of thiopyran synthesis, one of these components must contain sulfur, leading to variations such as the hetero-Diels-Alder reaction where the sulfur atom is part of the dienophile or the diene. rsc.org

The conventional Diels-Alder reaction for synthesizing dihydrothiopyrans involves the cycloaddition of a conjugated diene with a thiocarbonyl compound, which serves as a sulfur-containing dienophile. rsc.org Thiocarbonyls, such as thioaldehydes, thioketones, and dithioesters, are effective dienophiles for constructing the thiopyran ring. rsc.orgnih.gov The reaction rate is generally enhanced when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.org

Thioketones and dithioesters are common dienophiles in these reactions. rsc.org For instance, the reaction of α-oxo thioketones with 2,3-dimethylbutadiene provides a pathway to spirocyclic thiopyran derivatives. rsc.org Similarly, dithioesters, which are highly nucleophilic among thiocarbonyl compounds, readily participate in cycloaddition reactions. rsc.org However, simpler thiocarbonyls like thioaldehydes are often unstable and prone to polymerization, necessitating their generation and use in situ. rsc.orgnih.gov

A diastereoselective Diels-Alder reaction has been reported between dimethyl (2E)-[(dimethylamino)methylene]-3-thiosuccinate and (4S)-3-acryloyl-4-benzyl-1,3-oxazolidin-2-one, which serves as a chiral auxiliary. iucr.org This reaction, catalyzed by MgBr₂, produces a highly substituted dihydro-2H-thiopyran, demonstrating the utility of cycloaddition for creating complex, chiral structures. iucr.org

Table 1: Examples of Intermolecular Diels-Alder Reactions for Dihydrothiopyran Synthesis

| Diene | Sulfur-Containing Dienophile | Catalyst/Conditions | Product Type | Reference |

| 2,3-Dimethylbutadiene | α-Oxo thioketones | Varies | Spirocyclic Dihydrothiopyrans | rsc.org |

| 1,3-Butadiene (B125203) derivatives | Thioaldehydes | Varies | Dihydro-2H-thiopyran-2,5-diyl diacetate | nih.gov |

| Dimethyl (2E)-[(dimethylamino)methylene]-3-thiosuccinate | (4S)-3-Acryloyl-4-benzyl-1,3-oxazolidin-2-one | MgBr₂ | Chiral Substituted Dihydro-2H-thiopyran | iucr.org |

| Ferrocenyl-substituted diene | Thione derivative | Varies | Ferrocenyl-thymine-dihydro-2H-thiopyran | nih.gov |

Inverse-Electron-Demand Hetero-Diels-Alder Approaches

In contrast to the conventional Diels-Alder reaction, the inverse-electron-demand Diels-Alder (IEDDA) reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.orgnih.gov This strategy is particularly useful for synthesizing heterocyclic compounds and has been applied to the formation of dihydropyrans and, by extension, dihydrothiopyrans. nih.govsigmaaldrich.com

In this approach, the diene is typically a π-deficient system, such as a 1,2,3-triazine (B1214393) or 1,2,4,5-tetrazine, which contains electron-withdrawing heteroatoms. sigmaaldrich.com The dienophile is an electron-rich species, which for thiopyran synthesis would be a vinyl thioether or a similar sulfur-containing alkene. wikipedia.org The reaction proceeds through the interaction of the highest occupied molecular orbital (HOMO) of the dienophile with the lowest unoccupied molecular orbital (LUMO) of the diene. wikipedia.org These reactions are often highly efficient and can proceed under mild conditions, sometimes without catalysis, to form functionalized heterocyclic systems. nih.govorganic-chemistry.org The IEDDA reaction provides a powerful method for constructing the dihydrothiopyran ring with substitution patterns that may be difficult to achieve through conventional Diels-Alder chemistry. sigmaaldrich.com

Intramolecular [4+2] cycloaddition reactions offer a highly efficient route for the synthesis of fused and bridged polycyclic systems containing a thiopyran ring. researchgate.net In this strategy, the diene and the sulfur-containing dienophile are tethered within the same molecule. This proximity leads to rapid reaction kinetics and often results in excellent stereoselectivity due to the constrained geometry of the transition state. researchgate.net

This methodology is particularly powerful for creating complex molecular architectures. For example, a cascade reaction involving a hetero-Diels-Alder cycloaddition followed by an intramolecular cycloaddition has been used to construct nine-membered ring systems with high enantioselectivity. rsc.org Such intramolecular processes are invaluable in the total synthesis of complex natural products where precise control over stereochemistry is essential. researchgate.net

Annulation and Ring-Closing Reaction Protocols

Annulation reactions provide an alternative and versatile approach to the dihydrothiopyran skeleton, involving the formation of a new ring onto a pre-existing molecular fragment. These methods are particularly useful for creating highly substituted thiopyrans with precise control over the position of the substituents (regioselectivity).

A notable method for the synthesis of polyfunctionalized 3,4-dihydro-2H-thiopyrans involves the regioselective annulation of 3,3-disubstituted allylic alcohols with a β-oxodithioester. dntb.gov.uarsc.org This reaction is catalyzed by a Lewis acid, typically boron trifluoride etherate (BF₃·Et₂O), and proceeds in high yields. rsc.org

The mechanism is proposed to begin with the formation of a stable tertiary carbocation from the allylic alcohol under the influence of the Lewis acid. rsc.org This intermediate then reacts with the β-oxodithioester, followed by cyclization and elimination to yield the final product. rsc.org A key feature of this protocol is its high regioselectivity; the reaction exclusively produces 2,2-disubstituted 3,4-dihydro-2H-thiopyrans, with no formation of the 4,4-disubstituted isomers. rsc.org This level of control is crucial for the targeted synthesis of specific derivatives.

Table 2: Regioselective Annulation of Allylic Alcohols with a β-Oxodithioester

| Allylic Alcohol | β-Oxodithioester | Product (2,2-disubstituted 3,4-dihydro-2H-thiopyran) | Yield (%) | Reference |

| 1,1-Diphenylprop-2-en-1-ol | Methyl 3-(methylthio)-3-thioxopropanoate | Methyl 2,2-diphenyl-3,4-dihydro-2H-thiopyran-5-carboxylate | 84 | rsc.org |

| 1-Vinylcyclopentan-1-ol | Methyl 3-(methylthio)-3-thioxopropanoate | Methyl spiro[cyclopentane-1,2'-thiopyran]-5'-carboxylate | 80 | rsc.org |

| 2-Methyl-4-phenylbut-3-en-2-ol | Methyl 3-(methylthio)-3-thioxopropanoate | Methyl 2,2-dimethyl-4-phenyl-3,4-dihydro-2H-thiopyran-5-carboxylate | 92 | rsc.org |

| 2,4-Diphenylbut-3-en-2-ol | Methyl 3-(methylthio)-3-thioxopropanoate | Methyl 2-methyl-2,4-diphenyl-3,4-dihydro-2H-thiopyran-5-carboxylate | 94 | rsc.org |

Multicomponent Reaction Sequences for Dihydrothiopyran Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a highly efficient and atom-economical manner. This approach avoids the need to isolate intermediates, saving time, solvents, and energy. nih.gov

MCRs have been developed for the synthesis of diverse heterocyclic scaffolds. For the construction of thiopyran-based systems, a versatile building block such as dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide can be employed in a one-pot MCR. rsc.org By reacting this starting material with other components, new and complex cyclic sulfones containing the thiopyran core can be prepared. rsc.org The ability to generate molecular diversity rapidly from simple starting materials makes MCRs a valuable tool for creating libraries of dihydrothiopyran derivatives for further investigation. nih.govrug.nl

Formal [5C + 1S] Annulation for 2,3-Dihydrothiopyran-4-ones

A significant and efficient method for constructing the 2,3-dihydrothiopyran-4-one scaffold is through a formal [5C + 1S] annulation reaction. nih.govacs.org This strategy involves the reaction of α-alkenoyl ketene-(S,S)-acetals with a sulfur source, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O). nih.govacs.org The α-alkenoyl ketene-(S,S)-acetals are themselves readily prepared via an Aldol condensation of α-acyl ketene-(S,S)-acetals with various aldehydes. acs.org

This approach offers a facile and efficient route to highly substituted 2,3-dihydrothiopyran-4-ones. nih.govacs.org The versatility of the resulting products, which contain alkene, carbonyl, and alkylthio functionalities, makes them valuable precursors for further synthetic transformations. acs.org One notable application of this methodology was in the synthesis of 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4H-thiopyran-4-one, an inhibitor of DNA-dependent protein kinase (DNA-PK). nih.govacs.org

The reaction conditions typically involve treating the α-alkenoyl ketene-(S,S)-acetal with sodium sulfide in a solvent like DMF. acs.org While some methods may present challenges such as low yields or the formation of regioisomers, this [5C + 1S] annulation provides a more general and effective alternative. acs.org

Derivatization and Functionalization from Simpler Precursors

Synthesis from Thioaldehydes, Thioacrylamides, and Related Thiocarbonyls

The synthesis of dihydrothiopyrans can be effectively achieved using thioaldehydes and other thiocarbonyl compounds as key precursors in cycloaddition reactions. nih.govd-nb.info Thioaldehydes, which are often generated in situ due to their high reactivity and tendency to polymerize, are excellent dienophiles in Diels-Alder reactions. nih.govd-nb.info

One common method involves the photochemical cleavage of phenacyl sulfides in a Norrish Type II reaction to generate thioaldehydes, which are then immediately trapped by a diene. d-nb.info For instance, the reaction of in situ generated thioaldehydes with 1,3-butadiene derivatives can efficiently produce dihydro-2H-thiopyran structures. nih.gov Electron-donating substituents can increase the stability of thioaldehydes, sometimes allowing for their isolation. nih.gov

Dithioesters, which are thiocarbonyl derivatives with high nucleophilic strength, also participate in cycloaddition reactions to form dihydrothiopyran rings. nih.gov For example, the Diels-Alder reaction of dithioesters has been used to synthesize phosphonic-substituted dihydrothiopyran derivatives. nih.gov

| Starting Material | Reagent/Reaction Type | Product | Ref. |

| Thioaldehydes | Diels-Alder with 1,3-butadiene derivatives | Dihydro-2H-thiopyrans | nih.gov |

| Phenacyl sulfides | Photochemical cleavage (Norrish II) to thioaldehyde, then Diels-Alder | 3,6-dihydro-2H-thiopyrans | d-nb.info |

| Dithioesters | Diels-Alder reaction | Phosphonic-substituted dihydrothiopyrans | nih.gov |

Multi-step Syntheses from Dihydrothiopyran-3(4H)-one

Dihydrothiopyran-3(4H)-one and its 1,1-dioxide derivative are versatile building blocks for creating a variety of thiopyran-based heterocyclic systems. rsc.orgresearchgate.net A four-step synthesis has been reported for the preparation of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides starting from dihydro-2H-thiopyran-3(4H)-one. researchgate.net This sequence involves:

Oxidation of the ketone with hydrogen peroxide in a mixture of acetic acid and acetic anhydride (B1165640). researchgate.net

Reduction of the resulting keto group using sodium borohydride. researchgate.net

Mesylation of the alcohol. researchgate.net

Elimination of methanesulfonic acid under basic conditions to yield the desired dihydrothiopyran-1,1-dioxide isomer. researchgate.net

Furthermore, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide can be used in one-pot multi-component reactions to generate new cyclic sulfones with potential anti-inflammatory and other biological activities. rsc.org For example, it can react with arylmethylenemalononitriles to produce tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxides. researchgate.net

Catalytic Approaches to Dihydrothiopyrans, including Organocatalytic Methods

Catalytic methods, particularly organocatalysis, have emerged as powerful tools for the asymmetric synthesis of chiral dihydrothiopyrans. acs.orgresearchgate.netnih.gov These methods often involve domino or cascade reactions that allow for the construction of complex molecules with multiple stereocenters in a single step. researchgate.net

An important organocatalytic approach is the formal thio [3+3] cycloaddition, which can be used to create 3,4-dihydro-2H-thiopyran scaffolds with two adjacent stereogenic centers. acs.orgnih.gov This reaction often proceeds through a Michael-aldol condensation cascade sequence. acs.orgnih.gov A key innovation in this area has been the design of new binucleophilic bisketone thioethers that can participate in these organocatalytic reactions. acs.orgnih.gov Chiral diarylprolinol silyl (B83357) ether catalysts, sometimes in the presence of an acid additive, have been shown to be effective in promoting these reactions with high enantioselectivity and diastereoselectivity. acs.org

Palladium catalysis has also been employed for the regioselective synthesis of 4H-thiopyran frameworks through the intramolecular C–S fusion of α-allyl-β′-oxodithioesters. researchgate.net In this case, the palladium catalyst activates the Cδ–H bond of the allyl group, facilitating the formation of the six-membered thiopyran ring. researchgate.net

| Catalyst Type | Reaction Type | Key Features | Ref. |

| Chiral Diarylprolinol Silyl Ether | Formal Thio [3+3] Cycloaddition | Asymmetric synthesis, Michael-aldol cascade, high enantioselectivity | acs.orgnih.gov |

| Palladium | Intramolecular C–S Fusion | Regioselective synthesis of 4H-thiopyrans | researchgate.net |

| Secondary Amine (e.g., L-Proline derived) | Thia-Michael/Aldol Domino Reaction | Synthesis of substituted tetrahydrothiophenes and tetrahydrothiopyrans | researchgate.net |

General Cyclization Reactions under Acidic or Basic Conditions

The formation of the dihydrothiopyran ring can be achieved through various cyclization reactions conducted under either acidic or basic conditions. smolecule.com These reactions typically involve the intramolecular cyclization of a precursor molecule containing both a thiol or sulfide group and a reactive functional group that can undergo ring closure.

For instance, the intramolecular cyclization of a delta-hydroxy acid to a delta-lactone, which is analogous to the formation of a thiopyran ring from a corresponding mercapto-acid, can be promoted by acidic conditions. youtube.com The acid protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl (or thiol) group. youtube.com

Base-catalyzed cyclizations are also common. For example, a base can be used to deprotonate a thiol, forming a thiolate which is a more potent nucleophile for subsequent intramolecular reactions, such as a Michael addition to an α,β-unsaturated carbonyl system. acs.org

The choice between acidic or basic conditions depends on the specific substrate and the desired reaction pathway. These cyclization strategies are fundamental to the synthesis of the thiopyran core structure. smolecule.com

Chemical Reactivity and Transformation Pathways of 4 Benzyl 3,4 Dihydro 2h Thiopyran

Reactivity of the Thiopyran Ring and Benzyl (B1604629) Moiety

The thiopyran ring contains an endocyclic (internal) carbon-carbon double bond and a sulfur atom, while the benzyl group consists of a phenyl ring attached to a methylene (B1212753) group. This combination allows for reactivity at both the heterocyclic and aromatic portions of the molecule.

Nucleophilic Addition Reactions to Endocyclic Double Bonds

The endocyclic double bond in the 3,4-dihydro-2H-thiopyran ring is susceptible to addition reactions. Nucleophiles can attack the double bond, leading to the formation of saturated thiopyran derivatives. This reactivity is analogous to that of other activated alkenes. For instance, in conjugate addition reactions, nucleophiles add to the β-carbon of an α,β-unsaturated system. nsf.gov While specific studies on 4-benzyl-3,4-dihydro-2H-thiopyran are not detailed in the provided results, the general reactivity of similar systems, such as 3,4-dihydro-2H-pyran, which undergoes addition of halogens across the double bond, suggests that the thiopyran analogue would exhibit similar behavior. acs.org The reaction of the double bond with various nucleophiles can lead to the formation of more complex molecules, a common strategy in organic synthesis.

Electrophilic Aromatic Substitution on the Benzyl Substituent

The benzyl group's phenyl ring can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iqlibretexts.org The benzyl group itself is considered an activating group because the alkyl portion donates electron density to the aromatic ring through an inductive effect. uomustansiriyah.edu.iqlibretexts.org This activation makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. libretexts.org

The electron-donating nature of the alkyl substituent directs incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.orgquora.com This is because the carbocation intermediates formed during ortho and para attack are more stabilized by the adjacent alkyl group compared to the intermediate for meta attack. libretexts.org Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on this compound are expected to yield primarily a mixture of ortho- and para-substituted products on the benzyl ring. uomustansiriyah.edu.iqlibretexts.org

Table 1: Expected Products of Electrophilic Aromatic Substitution on the Benzyl Group

| Reaction Type | Electrophile (E+) | Reagents | Expected Major Products (Substituent on Phenyl Ring) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | ortho-nitro, para-nitro |

| Bromination | Br⁺ | Br₂, FeBr₃ | ortho-bromo, para-bromo |

| Sulfonation | SO₃ | Fuming H₂SO₄ | ortho-sulfonic acid, para-sulfonic acid |

| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl, AlCl₃ | ortho-acyl, para-acyl |

Oxidation and Reduction Chemistry of the Sulfur Heterocycle

The sulfur atom in the thiopyran ring is a key site for oxidation and reduction reactions, allowing for the interconversion between sulfides, sulfoxides, and sulfones.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. acsgcipr.orgacs.org This transformation is a common and important reaction in organosulfur chemistry. ias.ac.in A variety of oxidizing agents can be employed for this purpose.

Hydrogen peroxide (H₂O₂) is considered an environmentally benign ("green") oxidant as its only byproduct is water. sci-hub.senih.gov The oxidation of sulfides with H₂O₂ can be performed under transition-metal-free conditions, for example, by using glacial acetic acid as a solvent, to selectively yield sulfoxides. nih.gov For the synthesis of sulfones, stronger conditions or catalysts, such as sodium tungstate, are often used with H₂O₂. sci-hub.se

Controlling the reaction to selectively produce the sulfoxide without over-oxidation to the sulfone can be challenging. nih.gov Careful control of reaction parameters like stoichiometry, temperature, and reaction time is crucial. acsgcipr.orgresearchgate.net Electrochemical methods also provide a controlled way to achieve this transformation, where sulfoxides can be selectively obtained at lower currents, while sulfones are formed at higher currents. acs.org

Table 2: Selected Reagents for Sulfide (B99878) Oxidation

| Oxidizing System | Target Product | Conditions | Reference |

| H₂O₂, glacial acetic acid | Sulfoxide | Room temperature, metal-free | nih.gov |

| H₂O₂, sodium tungstate | Sulfone | Organic solvent-free | sci-hub.se |

| Constant Current (5 mA) | Sulfoxide | Electrochemical, in DMF | acs.org |

| Constant Current (10-20 mA) | Sulfone | Electrochemical, in MeOH | acs.org |

Deoxygenation of Sulfur-Oxidized Thiopyran Derivatives

The reverse reaction, the reduction of sulfoxides back to sulfides, is also a synthetically useful transformation. researchgate.net A number of reagents have been developed for this deoxygenation process. acs.orgorganic-chemistry.org For instance, a combination of thionyl chloride (SOCl₂) and triphenylphosphine (B44618) (Ph₃P) in THF at room temperature can efficiently reduce various sulfoxides to their corresponding sulfides in excellent yields. acs.org Other effective systems include D-camphorsulfonic acid (D-CSA) in acetonitrile (B52724) at elevated temperatures, which works under metal-free conditions. ias.ac.in The combination of triflic anhydride (B1165640) and potassium iodide is another powerful reagent system that is chemoselective and tolerates many other functional groups. organic-chemistry.org

Halogenation and Other Addition Reactions

Halogenation of 3,4-dihydro-2H-thiopyran derivatives can lead to different products depending on the specific substrate and reaction conditions. researchgate.net These reactions can occur either as an addition to the double bond within the thiopyran ring or as a substitution reaction. researchgate.netexlibrisgroup.com

Bromination of 3,4-dihydro-2H-thiopyran derivatives can result in either bromo-substituted 3,4-dihydro-2H-thiopyrans or the corresponding aromatic 4H-thiopyrans. researchgate.net The latter is formed through an addition-elimination mechanism. The choice between these pathways is influenced by the reaction conditions and the structure of the starting heterocycle. researchgate.net Halogenation reactions can also proceed via addition across the double bond, similar to the reaction of tert-butyl hypohalites with 3,4-dihydro-2H-pyran, to yield di-halogenated saturated rings. acs.orgmt.com

Bromination of Dihydrothiopyran Derivatives

The reaction of 3,4-dihydro-2H-thiopyran derivatives with bromine is a key transformation that can lead to different products depending on the specific reaction conditions and the structure of the starting material. researchgate.netosi.lv The bromination process can result in either the formation of bromo-substituted 3,4-dihydro-2H-thiopyrans or the corresponding oxidized and rearranged 4H-thiopyrans. researchgate.netosi.lv

The outcome of the bromination reaction is heavily influenced by the substituents on the dihydrothiopyran ring. For the parent 3,4-dihydro-2H-thiopyran, the reaction can be directed to yield specific brominated products. The general scheme involves the electrophilic addition of bromine across the double bond, which can then be followed by elimination or rearrangement steps.

| Starting Material | Reagents | Major Product(s) | Reference |

| 3,4-Dihydro-2H-thiopyran Derivatives | Bromine (Br₂) | Bromo-substituted 3,4-dihydro-2H-thiopyrans or 5-Bromo-4H-thiopyran | researchgate.netosi.lv |

Table 1: General outcomes of the bromination of dihydrothiopyran derivatives.

Mechanistic and Stereochemical Considerations in Halogenation

The halogenation of alkenes, including the double bond within the 3,4-dihydro-2H-thiopyran ring, generally proceeds through an electrophilic addition mechanism. youtube.com The initial step involves the attack of the electron-rich double bond on the halogen molecule (e.g., Br₂), leading to the formation of a cyclic halonium ion intermediate. youtube.com This three-membered ring intermediate is key to understanding the stereochemical outcome of the reaction.

Key Mechanistic Steps in Bromination:

Electrophilic Attack: The π-electrons of the C=C double bond attack a bromine molecule.

Formation of a Bromonium Ion: A cyclic bromonium ion intermediate is formed, along with a bromide ion (Br⁻).

Nucleophilic Attack: The bromide ion attacks one of the carbons of the bromonium ion from the back side (SN2-like).

Product Formation: The ring opens to give the dibrominated product with anti stereochemistry.

This mechanism dictates that if the starting dihydrothiopyran is substituted in a way that creates stereocenters upon halogenation, the reaction will proceed with a high degree of stereoselectivity. nih.gov

Specific Mechanistic Transformations

Beyond simple halogenation, the dihydrothiopyran ring system can undergo other mechanistically distinct transformations, leveraging the reactivity of its double bond and the influence of the heteroatom.

Nitrenes, the nitrogen analogs of carbenes, are highly reactive intermediates that can react with carbon-carbon double bonds to form aziridines. nih.gov The addition of a nitrene to the double bond of a dihydrothiopyran derivative like this compound would result in the formation of a bicyclic system containing a fused aziridine (B145994) ring.

The stereochemical outcome of this addition depends on the spin state of the nitrene.

Singlet Nitrenes: These react in a concerted manner, meaning the addition to the double bond occurs in a single step. This leads to the retention of the stereochemistry of the alkene in the resulting aziridine product.

Triplet Nitrenes: These react in a stepwise manner. The nitrene first adds to one carbon of the double bond to form a diradical intermediate. This intermediate then has time to undergo bond rotation before ring closure, leading to a mixture of cis and trans products.

| Nitrene State | Reaction Mechanism | Stereochemical Outcome |

| Singlet | Concerted | Retention of alkene stereochemistry |

| Triplet | Stepwise (via diradical) | Mixture of stereoisomers |

Table 2: Stereochemical outcomes of nitrene addition to alkenes.

The generation of nitrenes often involves the thermal or photochemical decomposition of azides. The reaction is a powerful tool for introducing a nitrogen atom and creating complex heterocyclic structures. nih.gov

Thiopyran systems can undergo various isomerization reactions, often driven by the desire to achieve a more stable electronic or steric configuration. acs.org One of the fundamental isomerizations is the equilibrium between different positions of the double bond within the ring, such as the conversion between 2H-thiopyrans and 4H-thiopyrans. acs.org

For a system like this compound, isomerization could potentially involve the migration of the double bond. For instance, under basic conditions, it has been shown that 3,4-dihydro-2H-thiopyran-1,1-dioxide can isomerize to the 3,6-dihydro isomer. researchgate.net While this involves the sulfone derivative, it points to the possibility of base-catalyzed double bond migration in the parent thiopyran system as well.

Furthermore, thermal or photochemical conditions can induce more complex rearrangements. For instance, the conversion of thiirane (B1199164) (a three-membered sulfur-containing ring) to vinyl thiol demonstrates that ring-opening and isomerization are fundamental processes in sulfur heterocycles, though this often requires high temperatures. nih.govresearchgate.net The stability of the thiopyran ring makes such extensive rearrangements less common under mild conditions, but the potential for double bond migration remains a key aspect of its reactivity.

Structural Analysis and Theoretical Chemistry of 4 Benzyl 3,4 Dihydro 2h Thiopyran

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and three-dimensional arrangement can be obtained.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Vibrations and Functional Groups

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides insights into the molecular vibrations and the identification of functional groups within a molecule. nih.govnih.gov The experimental FT-IR and Raman spectra of related heterocyclic compounds have been recorded and analyzed to understand their vibrational modes. nih.gov For instance, in similar structures, the stretching vibrations of the carbon skeleton of the benzene (B151609) ring are typically observed in the mid-frequency region. mdpi.com The asymmetric and symmetric stretching of CH2 groups are expected in the region of 3000±50 cm⁻¹ and 2965±30 cm⁻¹, respectively, while scissoring and wagging vibrations of the CH2 group appear at lower frequencies. theaic.org

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data, aiding in the assignment of vibrational frequencies. nih.gov For a comprehensive analysis of 4-benzyl-3,4-dihydro-2H-thiopyran, a similar combined experimental and theoretical approach would be beneficial.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Asymmetric & Symmetric Stretching | ~3000-2850 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-S | Stretching | ~700-600 |

| CH₂ | Scissoring | ~1465 |

| CH₂ | Wagging | ~1350-1150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure and stereochemistry of organic molecules. researchgate.netcore.ac.uk It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H and ¹³C NMR spectra would provide crucial information. The chemical shifts (δ) in the ¹H NMR spectrum would indicate the electronic environment of each proton. For example, protons on the benzyl (B1604629) group would resonate in the aromatic region (typically δ 7.0-7.5 ppm), while protons on the dihydrothiopyran ring would appear at higher fields. vanderbilt.edu Coupling constants (J) between adjacent protons would help establish connectivity within the molecule.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. The carbon atoms of the benzyl group and the dihydrothiopyran ring would have distinct chemical shifts. rsc.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete bonding network and confirm the structure. nih.govipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | 2.5 - 3.0 | 35 - 45 |

| Aromatic CH | 7.1 - 7.4 | 125 - 130 |

| Aromatic C (quaternary) | - | 135 - 145 |

| Dihydrothiopyran CH₂ (adjacent to S) | 2.6 - 3.0 | 25 - 35 |

| Dihydrothiopyran CH₂ | 1.8 - 2.5 | 20 - 30 |

| Dihydrothiopyran CH | 2.0 - 2.8 | 30 - 40 |

| Dihydrothiopyran C=C | 5.5 - 6.5 | 120 - 135 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. vanderbilt.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu The molecular formula of this compound is C₁₂H₁₄S, giving it a molecular weight of approximately 190.31 g/mol . smolecule.com

Upon ionization in a mass spectrometer, the molecule will form a molecular ion peak (M⁺). The fragmentation of this ion will produce a series of smaller, characteristic fragment ions. The analysis of these fragments can provide valuable structural information. nih.govsapub.org For example, a common fragmentation pathway for benzyl-containing compounds is the loss of the benzyl group to form a stable tropylium (B1234903) cation (m/z 91). Other fragmentations could involve the dihydrothiopyran ring. researchgate.net Combining mass spectrometry with computational methods can aid in the rationalization of fragmentation pathways. bris.ac.uk

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become essential tools in modern chemical research, providing theoretical insights that complement experimental findings. nih.gov

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations can be employed to determine the optimized geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. nih.gov These theoretical calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. nih.gov Furthermore, DFT can be used to study different conformations of the molecule and determine their relative energies. scifiniti.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Quantum Chemical Descriptors

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. aimspress.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.govnih.gov

For this compound, the distribution of the HOMO and LUMO can indicate the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. researchgate.net Quantum chemical descriptors such as electronegativity, chemical hardness, and global electrophilicity index, derived from HOMO and LUMO energies, can provide further insights into the molecule's reactivity. bohrium.comrsc.org

Table 3: Quantum Chemical Descriptors

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

Conformational Analysis of the Dihydrothiopyran Ring

The conformational landscape of the 3,4-dihydro-2H-thiopyran ring is a subject of interest in stereochemistry. While specific experimental or extensive theoretical studies on the conformational analysis of this compound are not widely available in the reviewed literature, valuable inferences can be drawn from studies on analogous structures, such as the unsubstituted 3,4-dihydro-2H-thiopyran and its derivatives.

The 3,4-dihydro-2H-thiopyran ring, similar to cyclohexene, is known to adopt a half-chair conformation. In this arrangement, four of the ring atoms are roughly coplanar, while the other two are puckered out of this plane. For 4-substituted derivatives like this compound, the benzyl group can occupy either a pseudo-axial or a pseudo-equatorial position.

Theoretical calculations on related molecules, such as 4,4-dimethyl-3,4-dihydro-2H-1,4-thiasiline and its monoheterocyclic analog 3,4-dihydro-2H-thiopyran, have been performed to understand the ring's flexibility. researchgate.net These studies indicate that the barrier to ring inversion in 3,4-dihydro-2H-thiopyran is decreased compared to cyclohexene, suggesting a relatively flexible ring system. researchgate.net This flexibility implies that at room temperature, the ring is likely undergoing rapid inversion between its two half-chair conformers.

The conformational preference of the 4-benzyl substituent (pseudo-axial vs. pseudo-equatorial) would be governed by a balance of steric and electronic factors. Generally, large substituents prefer the equatorial position to minimize steric hindrance. Therefore, it is highly probable that the benzyl group in the most stable conformer of this compound occupies a pseudo-equatorial orientation. This arrangement would minimize the 1,3-diaxial interactions that would arise if the bulky benzyl group were in a pseudo-axial position.

Low-temperature NMR spectroscopy is a powerful technique for studying such conformational equilibria. researchgate.net However, for a definitive conformational assignment of this compound, specific experimental studies, such as detailed NMR analysis (including NOE experiments) and computational modeling at a high level of theory, would be required.

Solid-State Structure Determination via X-ray Crystallography

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray crystallography. As of the latest review of scientific literature, a specific crystal structure determination for this compound has not been reported. Therefore, detailed crystallographic data such as unit cell parameters, space group, and specific bond lengths and angles for this particular compound are not available.

However, insights into the potential solid-state packing and intermolecular interactions can be gleaned from the crystal structures of related benzyl-substituted heterocyclic compounds. For instance, the crystal structure of 4-benzyl-1H-pyrazole reveals that the pyrazole (B372694) and phenyl moieties organize into alternating bilayers. nih.gov In this structure, the molecules are linked by N—H···N hydrogen bonds, forming catemers. nih.gov Additionally, various C—H···π interactions involving the methyl and benzyl protons with neighboring pyrazole and phenyl rings are observed. nih.gov

Applications of 4 Benzyl 3,4 Dihydro 2h Thiopyran in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The 4-benzyl-3,4-dihydro-2H-thiopyran scaffold is a versatile building block in organic synthesis, providing a foundation for creating intricate molecular designs. smolecule.comdocumentsdelivered.com Its structure, containing a dihydrothiopyran ring with a benzyl (B1604629) substituent, offers multiple reactive sites for further functionalization. This adaptability makes it a key starting material for synthesizing more complex molecules. smolecule.com The dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide derivative, in particular, has been highlighted as a versatile building block for the creation of new thiopyran-based heterocyclic systems through one-pot multi-component reactions. documentsdelivered.comresearchgate.netrsc.org

The utility of thiopyrans, in general, extends to their use as precursors for a range of compounds, underscoring their importance as foundational structures in synthetic strategies. thieme-connect.de The development of synthetic methods, such as the regioselective annulation of allylic alcohols with β-oxodithioesters, has further expanded the accessibility and utility of polysubstituted thiopyrans. The ability to participate in reactions like electrophilic aromatic substitution on the benzyl group and nucleophilic additions at the double bonds of the thiopyran ring enhances its versatility. smolecule.com

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

The this compound framework is a key intermediate in the synthesis of a variety of heterocyclic compounds, demonstrating its significance in synthetic organic chemistry.

Preparation of Thiopyrylium (B1249539) Salts

Dihydrothiopyrans, including structures related to this compound, are established precursors for the synthesis of thiopyrylium salts. thieme-connect.de These aromatic cations are typically formed through dehydrogenation or disproportionation reactions of dihydrothiopyran intermediates. thieme-connect.de For instance, 1,5-diketones can react with sulfur-transfer reagents to form 4H-thiopyran intermediates, which then disproportionate to yield thiopyrylium salts alongside the corresponding dihydrothiopyrans and tetrahydrothiopyrans. thieme-connect.de The presence of aryl groups, such as the benzyl group, and electron-releasing substituents can favor the formation of these stable aromatic salts. thieme-connect.de

Precursors to Thiolactones and Chiral Tetrahydrothiopyrans

Beyond thiopyrylium salts, 3,4-dihydro-2H-thiopyrans are valuable starting materials for producing thiolactones and chiral tetrahydrothiopyrans. thieme-connect.de The transformation of the dihydrothiopyran ring into these structures opens avenues for creating compounds with potential biological activity. Chiral tetrahydrothiopyrans, for example, are precursors to chiral ylides used in the Corey-Chaykovsky synthesis of chiral epoxides. thieme-connect.de This highlights the role of the dihydrothiopyran core in asymmetric synthesis.

Integration into Cascade and Domino Reaction Sequences

The structural elements of dihydrothiopyrans lend themselves to incorporation into cascade and domino reactions, which are efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These reactions are valued for their atom economy and ability to rapidly build molecular complexity.

Research has demonstrated the use of thionation-hetero-Diels-Alder domino reactions to produce 3,4-dihydro-2H-thiopyrans. researchgate.net This approach showcases the integration of the dihydrothiopyran framework into complex reaction sequences. Cascade reactions have also been employed in the synthesis of various heterocyclic compounds, where the initial formation of a dihydrothiopyran-like structure can trigger subsequent cyclizations and rearrangements.

The following table provides examples of cascade and domino reactions involving related heterocyclic systems, illustrating the principles that can be applied to this compound.

| Reaction Type | Starting Materials | Product Type | Reference |

| Thionation-hetero-Diels-Alder | Chalcones | 3,4-dihydro-2H-thiopyrans | researchgate.net |

| Cascade Ugi/Wittig Cyclization | Aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, thiocarboxylic acids | Polysubstituted thiazoles | nih.gov |

| Domino Reaction | Thioamide, ethyl-4-bromocrotonate | Thiazoline derivatives | nih.gov |

Strategic Utility in the Total Synthesis of Natural Product Analogs and Other Target Molecules

The this compound moiety and its derivatives are strategically employed in the total synthesis of natural product analogs and other complex target molecules. thieme-connect.de The dihydrothiopyran ring is a structural motif found in some natural products, and its synthesis is a key step in accessing these compounds and their analogs. The versatility of the dihydrothiopyran core allows for its elaboration into a wide array of functionalized structures.

For instance, the synthesis of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines, which have shown potent antirhinovirus activity, demonstrates the application of related dihydropyran structures in medicinal chemistry. nih.gov Although this example features a dihydropyran, the synthetic principles can be extended to dihydrothiopyran systems for the creation of novel bioactive compounds. The ability to construct such fused heterocyclic systems highlights the strategic importance of the dihydro-cyclic ether and thioether frameworks in drug discovery and development.

Future Directions and Emerging Research Avenues in Dihydrothiopyran Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of dihydrothiopyran rings often involves cyclization reactions where control over regio- and stereoselectivity is paramount. Future research concerning the synthesis of 4-benzyl-3,4-dihydro-2H-thiopyran would greatly benefit from the development of advanced catalytic systems. While general methods for dihydrothiopyran synthesis exist, tailoring these for specific substitution patterns is a key challenge.

Emerging trends in catalysis that could be applied include:

Asymmetric Catalysis: The development of chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium, palladium) or organocatalysts (e.g., proline derivatives, N-heterocyclic carbenes), could enable the enantioselective synthesis of This compound . This is particularly important as the biological activity of chiral molecules is often stereospecific.

Photocatalysis: Light-driven reactions offer a mild and efficient alternative to traditional thermal methods. The use of photocatalysts could facilitate novel bond formations and cyclization pathways for constructing the dihydrothiopyran core under environmentally benign conditions.

Dual Catalysis: Combining two different catalytic cycles in a single pot can enable complex transformations that would otherwise require multiple steps. For the synthesis of This compound , a dual catalytic system could, for instance, activate both the sulfur nucleophile and the electrophilic partner, leading to higher efficiency and selectivity.

| Catalyst Type | Potential Advantage for this compound Synthesis |

| Chiral Transition Metal Complexes | High enantioselectivity, control over stereochemistry. |

| Organocatalysts | Metal-free, often milder reaction conditions, readily available. |

| Photocatalysts | Use of light as a renewable energy source, mild reaction conditions. |

| Dual Catalytic Systems | Increased complexity in a single step, improved atom economy. |

Exploration of Uncharted Reactivity Patterns and Mechanistic Discoveries

Understanding the fundamental reactivity of This compound is crucial for its potential applications. Currently, the reactivity profile of this specific compound is not well-documented. Future research should aim to explore its behavior in a variety of chemical transformations.

Key areas for investigation include:

Functionalization of the Dihydrothiopyran Ring: Investigating reactions that modify the core structure, such as oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone, could lead to derivatives with altered electronic properties and biological activities. researchgate.netresearchgate.net The presence of the benzyl (B1604629) group at the 4-position offers a site for further chemical modification.

Ring-Opening Reactions: Studying the conditions under which the dihydrothiopyran ring can be opened would provide access to a range of linear sulfur-containing molecules, which are also valuable synthetic intermediates.

Cycloaddition Reactions: The double bond within the dihydrothiopyran ring can potentially participate in cycloaddition reactions, allowing for the construction of more complex fused and bridged heterocyclic systems. researchgate.net

Mechanistic studies, employing techniques such as kinetic analysis, isotope labeling, and in-situ spectroscopy, will be essential to unravel the pathways of these reactions. A deeper mechanistic understanding will enable more rational and efficient synthetic planning.

Advanced Computational Approaches for Predictive Synthesis and Reactivity

In recent years, computational chemistry has become an indispensable tool in chemical research. For a molecule like This compound , where experimental data is scarce, computational methods can provide valuable predictive insights.

Future computational studies could focus on:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods, the feasibility and energetics of different synthetic routes to This compound can be evaluated. This can help in identifying the most promising reaction conditions and catalysts before extensive experimental work is undertaken.

Prediction of Spectroscopic and Physicochemical Properties: Computational models can predict properties such as NMR spectra, which would be invaluable for the characterization of this compound. researchgate.net Other properties like solubility, lipophilicity, and electronic structure can also be calculated to guide its potential applications.

Virtual Screening and Docking Studies: If This compound is explored for biological applications, computational docking could be used to predict its binding affinity to various protein targets, thereby identifying potential therapeutic areas.

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting transition states. |

| Molecular Dynamics (MD) Simulations | Studying conformational flexibility and interactions with solvents or biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. |

Integration of this compound Synthesis into Sustainable and Green Chemistry Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. nih.govresearchgate.net Future research on the synthesis of This compound should prioritize the principles of green chemistry.

Key strategies to be explored include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. rsc.org Solvent-free reaction conditions should also be investigated. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. One-pot and multicomponent reactions are particularly effective in this regard. researchgate.net

Renewable Feedstocks and Energy Sources: Exploring the use of starting materials derived from renewable resources and employing energy-efficient techniques like microwave irradiation or sonication to drive reactions. nih.gov The use of natural catalysts, such as lemon juice, has also been explored for the synthesis of other heterocyclic compounds and could be a potential avenue for investigation. nih.gov

By embracing these future research directions, the scientific community can significantly advance the understanding and application of This compound , transforming it from a relatively obscure molecule into a valuable component in the toolkit of synthetic and medicinal chemists.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-benzyl-3,4-dihydro-2H-thiopyran, and how are intermediates characterized?

- Methodological Answer : A widely used method involves cycloaddition reactions or dimerization using reagents like P4S10. For example, 2-arylidene-1-tetralone reacts with P4S10 to form dimers, which are confirmed via spectral data. Key characterization techniques include:

- NMR : Sharp singlets at δ 3.6 and 5.6 ppm correspond to protons in the thiopyran ring .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/e 295 for derivatives) validate stoichiometry .

- IR Spectroscopy : Absorbance bands (e.g., 1660 cm<sup>−1</sup> for carbonyl groups) confirm functional groups .

Q. How can researchers ensure safe handling of this compound derivatives in the lab?

- Methodological Answer : Safety protocols from hazard assessments (e.g., GHS classifications) must be followed:

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Fire Safety : Employ water mist, dry powder, or CO2 extinguishers for fires involving thiopyrans .

Q. What analytical techniques are critical for resolving structural ambiguities in thiopyran derivatives?

- Methodological Answer : Combine spectral and computational tools:

- X-ray Crystallography : Resolves stereochemistry (e.g., confirming cycloadduct configurations) .

- 2D NMR : Differentiates between regioisomers (e.g., NOESY correlations for spatial proximity) .

Advanced Research Questions

Q. How do computational methods elucidate the acidic properties and reaction pathways of this compound derivatives?

- Methodological Answer : Quantum chemical modeling (e.g., REVPBE0 method) calculates Gibbs free energy changes during deprotonation. For example:

- Acidity Trends : Protons at C-2 and C-4 in the thiopyran ring exhibit varying pKa due to electron-withdrawing substituents .

- Reaction Centers : Anion stability and regioselectivity in subsequent reactions (e.g., nucleophilic attacks) are predicted via molecular orbital analysis .

Q. What strategies resolve contradictions in spectral data for thiopyran dimerization products?

- Methodological Answer : Address ambiguities using:

- Isotopic Labeling : Track proton environments in complex NMR spectra (e.g., deuterated solvents for exchangeable protons) .

- High-Resolution MS (HRMS) : Distinguish between isobaric ions (e.g., m/z 295.1234 vs. 295.1201) to confirm molecular formulas .

Q. How do cycloaddition reactions involving thiopyrans proceed, and what factors influence stereochemical outcomes?

- Methodological Answer : Hetero-Diels-Alder reactions with electron-deficient dienophiles (e.g., fumarates) proceed via [4+2] mechanisms. Key factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.